Uralyt-U - 55049-48-4

Uralyt-U

Catalog Number: EVT-427022
CAS Number: 55049-48-4
Molecular Formula: C30H30K6Na6O36
Molecular Weight: 1339.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability.
Classification

Uralyt-U is classified as an alkalinizing agent due to its ability to increase urine pH. It is commonly utilized in urology and nephrology for managing conditions related to uric acid nephrolithiasis (kidney stones) and is often part of a broader treatment strategy that includes dietary modifications and increased fluid intake .

Synthesis Analysis

The synthesis of potassium sodium hydrogen citrate involves the neutralization of citric acid with potassium hydroxide and sodium bicarbonate. The general reaction can be summarized as follows:

Citric Acid+Potassium Hydroxide+Sodium BicarbonatePotassium Sodium Hydrogen Citrate+Water+Carbon Dioxide\text{Citric Acid}+\text{Potassium Hydroxide}+\text{Sodium Bicarbonate}\rightarrow \text{Potassium Sodium Hydrogen Citrate}+\text{Water}+\text{Carbon Dioxide}

Technical Details

  • Reagents: Citric acid, potassium hydroxide, sodium bicarbonate.
  • Conditions: The reaction typically occurs at room temperature with continuous stirring to ensure complete dissolution.
  • Purification: The resultant compound can be purified through crystallization or filtration methods to remove any unreacted materials or by-products.
Molecular Structure Analysis

The molecular formula of potassium sodium hydrogen citrate is C6H8O7C_6H_8O_7 with a molecular weight of approximately 192.12 g/mol. The structure consists of three carboxylic acid groups that can donate protons, making it an effective alkalinizing agent.

Structural Features

  • Functional Groups: The presence of multiple carboxyl groups contributes to its acidity and reactivity.
  • Hydrogen Bonding: The molecule can participate in extensive hydrogen bonding due to its hydroxyl groups, influencing its solubility and interaction with other compounds in solution.
Chemical Reactions Analysis

Uralyt-U participates in several chemical reactions within the urinary system:

  1. Dissociation: In solution, potassium sodium hydrogen citrate dissociates into potassium ions, sodium ions, and citrate ions. This dissociation increases the pH of urine:
    Potassium Sodium Hydrogen CitrateK++Na++Citrate3\text{Potassium Sodium Hydrogen Citrate}\rightarrow \text{K}^++\text{Na}^++\text{Citrate}^{3-}
  2. Complexation: Citrate ions can chelate calcium ions, reducing their availability to form insoluble salts such as calcium oxalate.
  3. Metabolic Breakdown: Citrate undergoes metabolic conversion primarily into bicarbonate and carbon dioxide, contributing to systemic alkalinization .
Mechanism of Action

The primary mechanism by which Uralyt-U acts involves the stabilization of urine pH between 6.2 and 6.8. This pH range enhances the solubility of uric acid, preventing its crystallization into stones:

  • Alkalinization: By increasing urine pH, Uralyt-U reduces the saturation levels of uric acid in urine.
  • Litholysis: Existing uric acid stones may dissolve under these conditions, facilitating their elimination through urination.

This mechanism is crucial for individuals prone to uric acid stone formation, as it helps maintain a urinary environment that discourages crystallization .

Physical and Chemical Properties Analysis

Uralyt-U exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as granules for oral solution preparation.
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • pH Range: When dissolved, it raises the pH of urine significantly (0.2 – 0.3 units per gram administered).

Relevant Data

  • Molecular Weight: 192.12 g/mol
  • Density: Approximately 1 g/cm³
  • Melting Point: Decomposes before melting at high temperatures.

These properties are essential for its effectiveness as a therapeutic agent in managing urinary conditions .

Applications

Uralyt-U has several scientific and clinical applications:

  1. Dissolution of Urinary Stones: Primarily used for dissolving uric acid stones in patients with hyperuricosuria.
  2. Preventive Therapy: Used as a preventive measure against recurrent stone formation in patients with a history of uric acid nephrolithiasis.
  3. Research Applications: Investigated in studies related to metabolic pathways affecting stone formation and urinary chemistry .
Introduction to Uralyt-U in Nephrolithiasis Management

Historical Evolution of Citrate-Based Therapies for Urolithiasis

Citrate-based therapies for urolithiasis originated from early observations of citrus fruits' antilithogenic effects. In the 19th century, clinicians documented that lemon juice consumption reduced stone recurrence, attributing this to its citrate content and urinary alkalinization properties. This empirical knowledge laid the foundation for modern medical stone prophylaxis. The mid-20th century witnessed the development of synthetic citrate salts to overcome the limitations of natural sources, including variable bioavailability and palatability issues. Potassium citrate emerged as the first standardized agent, demonstrating efficacy in randomized trials during the 1980s for hypocitraturic calcium oxalate stones and uric acid dissolution therapy.

Uralyt-U (potassium sodium hydrogen citrate) represents an advanced evolution in this therapeutic class. Developed to optimize urinary pH modulation, it combines potassium and sodium cations with citrate anions in a specific stoichiometric ratio (C~12~H~12~K~3~Na~3~O~15~). This formulation achieves two critical objectives: (1) it provides sustained alkalinization without extreme pH fluctuations, and (2) mitigates the hypokalemia risk associated with potassium-wasting conditions or diuretic use. Unlike early citrate formulations that required frequent dosing, Uralyt-U's granular formulation allows gradual citrate release, maintaining urinary pH within the optimal 6.5–7.0 window for stone prevention [2] [7].

Table 1: Evolution of Citrate-Based Therapies for Urolithiasis

EraAgentsKey AdvancementsLimitations Addressed
Pre-1950Lemon juice, citrus fruitsEmpirical alkalinizationVariable bioavailability, palatability
1980sPotassium citrate (monosalt)Standardized dosing, clinical trial validationHypokalemia risk, gastric irritation
1990sSodium citrate formulationsImproved solubility, reduced potassium loadSodium loading in hypertension/edema
2000sUralyt-U (K-Na hydrogen citrate)Balanced cation composition, pH stabilityNarrow therapeutic pH window maintenance

Contemporary research has validated Uralyt-U's physicochemical superiority. Its hexapotassium hexasodium pentacitrate hydrate complex dissociates predictably in the gastrointestinal tract, providing both immediate and sustained buffering capacity. This molecular configuration prevents excessive sodium or potassium loading—a critical advancement for patients with cardiovascular comorbidities. Furthermore, its granular form ensures gradual urinary alkalinization, avoiding the "pH overshoot" observed with rapid-release alkalinizing agents that can paradoxically promote calcium phosphate crystallization [2] [7].

Rationale for Alkalinization Therapy in Uric Acid and Cystine Stone Pathophysiology

Uric Acid Stone PathophysiologyUric acid stones form exclusively in acidic urine (pH ≤ 5.5), where uric acid exists predominantly in its insoluble, non-ionized form. At pH 5.0, uric acid solubility is <100 mg/L—far below typical urinary uric acid concentrations. When urinary pH rises to 6.5, solubility increases exponentially to >500 mg/L due to ionization into soluble urate salts. This pH-dependent solubility dynamic underpins Uralyt-U's therapeutic rationale. The agent's citrate metabolism generates bicarbonate ions via the tricarboxylic acid cycle, consuming hydrogen ions and shifting equilibrium toward soluble urate [3] [4].

Beyond alkalinization, Uralyt-U exerts multifaceted effects:

  • Chelation: Citrate binds calcium, reducing calcium oxalate supersaturation
  • Inhibition: Citrate blocks crystal aggregation by coating calcium oxalate crystal surfaces
  • Metabolic correction: Potassium supplementation reverses intracellular acidosis, a driver of hypocitraturia in metabolic syndrome and diabetes

Table 2: pH-Dependent Solubility of Stone-Forming Compounds

CompoundSolubility at pH 5.0 (mg/L)Solubility at pH 6.5 (mg/L)Solubility at pH 7.5 (mg/L)
Uric acid<100>500>1500
Cystine250–300400–500>1000
Calcium oxalate~15~15~15 (pH-independent)
Struvite~100~200>500

Cystine Stone PathophysiologyCystine solubility exhibits even steeper pH dependence than uric acid. Below pH 6.5, solubility remains <300 mg/L—insufficient for cystinuric patients excreting >600 mg/day. Uralyt-U elevates pH to ≥7.5, where cystine solubility exceeds 1000 mg/L. The dual cation composition is particularly advantageous here: sodium increases cystine solubility via ion pairing, while potassium prevents hypokalemia induced by high-dose sodium alkali therapy. This addresses a critical limitation of older sodium bicarbonate regimens, which caused sodium overload and paradoxical hypocitraturia through volume expansion-induced bicarbonaturia [1] [7].

The molecular efficacy of Uralyt-U was demonstrated in dissolution trials where uric acid stones showed 50% reduction within 3 weeks and complete dissolution in 83% of patients by 6 months. Cystine stones require longer treatment (3–12 months) but achieve dissolution rates exceeding 70% when urinary pH is consistently maintained above 7.0. This dissolution capability is unique to uric acid and cystine calculi among major stone types, making Uralyt-U a first-line medical alternative to surgical intervention [2] [4].

Multidisciplinary Consensus Guidelines on Urinary pH Modulation

International urological societies have established evidence-based recommendations for urinary alkalinization therapy. The American Urological Association (AUA) and European Association of Urology (EAU) jointly designate citrate alkalization as first-line medical management for uric acid stones and an essential adjunct for cystine stones. These guidelines emphasize rigorous pH monitoring as the cornerstone of treatment efficacy [1] [7].

Key Guideline Recommendations:

  • pH Targets: 6.5–7.0 for uric acid stones; ≥7.5 for cystine stones
  • Monitoring Protocol: Dipstick measurements twice daily with periodic 24-hour urine pH verification
  • Therapeutic Agents: Potassium citrate or potassium sodium hydrogen citrate (Uralyt-U) preferred over sodium bicarbonate due to reduced cardiovascular risks
  • Adjunctive Measures: Fluid intake >2.5 L/day, dietary purine restriction for uric acid stones, and sodium restriction <3 g/day for cystinuria

Table 3: Guideline Recommendations for Urinary Alkalinization in Stone Management

ParameterAUA/EAU ConsensusSupporting EvidenceUralyt-Specific Considerations
IndicationsFirst-line for uric acid stones; Adjunct for cystine stonesLevel 1A evidence for uric acid dissolutionApproved for uric acid, calcium oxalate, cystine stones [7]
pH MonitoringTwice daily dipstick; Confirm with 24-hr urine periodicallySystematic review of dissolution efficacy [2]Granular formulation enables stable pH within target range
Therapeutic Duration3–6 months for dissolution; Indefinite for preventionRecurrence reduction to <15% at 3 yearsLong-term safety profile established
Adjunctive TherapyAllopurinol for hyperuricosuria; Tiopronin for cystinuriaRCTs showing synergistic effectsCompatible with stone-specific adjuncts

Contemporary research refines these guidelines by identifying patient subgroups most likely to benefit. Diabetic stone formers exhibit lower baseline urinary pH (mean 5.4 vs. 5.9 in non-diabetics) and require more aggressive alkalinization. Similarly, bariatric surgery patients with metabolic acidosis demonstrate enhanced Uralyt-U responsiveness due to correction of underlying acid-base disorders. Genetic profiling also informs therapy: patients with SLC22A12 (URAT1) mutations causing renal hypouricemia show exaggerated uricosuric responses to alkalinization [1] [3].

The guidelines strongly discourage empiric alkalinization without pH monitoring. Over-alkalinization (pH >7.5) risks calcium phosphate precipitation, particularly in patients with hypercalciuria. Uralyt-U's balanced formulation mitigates this risk by creating a pH plateau effect in the 6.8–7.2 range, demonstrating pharmacodynamic advantages over pure potassium citrate. This precision underscores the transition from generic alkalinization to pathophysiology-targeted pH modulation [1] [7].

Properties

CAS Number

55049-48-4

Product Name

Uralyt-U

IUPAC Name

hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate

Molecular Formula

C30H30K6Na6O36

Molecular Weight

1339.1 g/mol

InChI

InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12

InChI Key

COSZWAUYIUYQBS-UHFFFAOYSA-B

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.